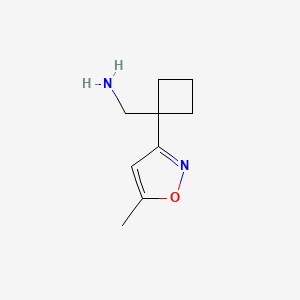![molecular formula C15H22N2 B13599403 3-[4-(Pyrrolidin-1-yl)phenyl]piperidine](/img/structure/B13599403.png)
3-[4-(Pyrrolidin-1-yl)phenyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Pyrrolidin-1-yl)phenyl]piperidine is a chemical compound that features both a pyrrolidine and a piperidine ring. These nitrogen-containing heterocycles are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s structure allows it to interact with different biological targets, making it a valuable scaffold in drug discovery and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Pyrrolidin-1-yl)phenyl]piperidine typically involves the formation of the pyrrolidine and piperidine rings followed by their coupling. One common method includes the reaction of 4-bromophenylpiperidine with pyrrolidine under basic conditions. The reaction is usually carried out in a solvent like dichloromethane or toluene, with a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(Pyrrolidin-1-yl)phenyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst in an ethanol solvent.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions typically result in alkylated derivatives .
Applications De Recherche Scientifique
3-[4-(Pyrrolidin-1-yl)phenyl]piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 3-[4-(Pyrrolidin-1-yl)phenyl]piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This interaction is often mediated by the nitrogen atoms in the pyrrolidine and piperidine rings, which can form hydrogen bonds or ionic interactions with the target molecules. The exact pathways involved depend on the specific biological context and the target’s nature .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-Pyrrolidinyl)piperidine: Similar in structure but lacks the phenyl group.
4-Phenylpiperidine: Contains the piperidine ring and phenyl group but lacks the pyrrolidine ring.
Pyrrolidine: A simpler structure with only the pyrrolidine ring
Uniqueness
3-[4-(Pyrrolidin-1-yl)phenyl]piperidine is unique due to the presence of both pyrrolidine and piperidine rings, along with a phenyl group. This combination allows for diverse interactions with biological targets, making it a versatile scaffold in drug discovery. Its structural complexity also provides opportunities for further functionalization and optimization in medicinal chemistry .
Propriétés
Formule moléculaire |
C15H22N2 |
|---|---|
Poids moléculaire |
230.35 g/mol |
Nom IUPAC |
3-(4-pyrrolidin-1-ylphenyl)piperidine |
InChI |
InChI=1S/C15H22N2/c1-2-11-17(10-1)15-7-5-13(6-8-15)14-4-3-9-16-12-14/h5-8,14,16H,1-4,9-12H2 |
Clé InChI |
IADIXBFDCPUQQN-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CC=C(C=C2)C3CCCNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


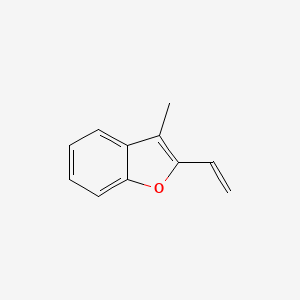
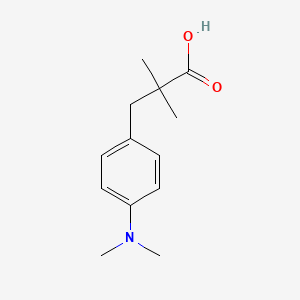
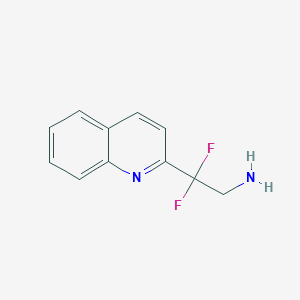
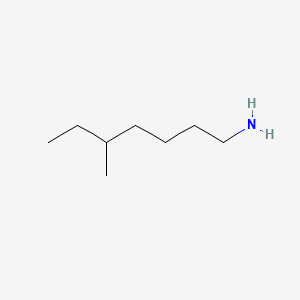
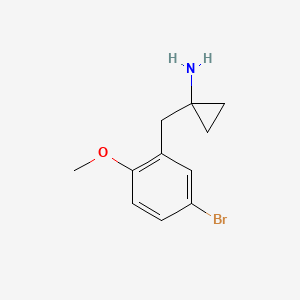

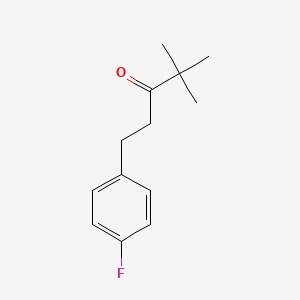
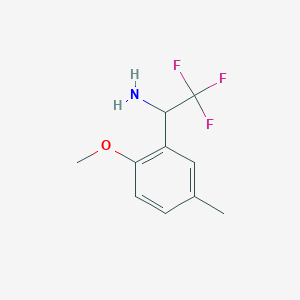

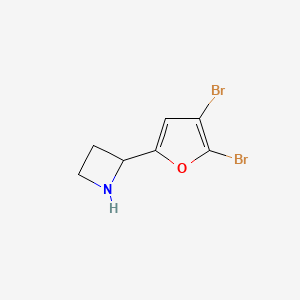
![2',4'-dihydro-1'H-spiro[cyclobutane-1,3'-isoquinoline]hydrochloride](/img/structure/B13599388.png)

